molecular formula C20H15N3O4 B11541361 N'-[(2-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide

N'-[(2-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide

Cat. No.: B11541361
M. Wt: 361.3 g/mol
InChI Key: UVZPGZRICHDKGW-UHFFFAOYSA-N
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Description

N’-(2-NITROBENZOYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is an organic compound that features a nitrobenzoyl group attached to a biphenyl structure with a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-NITROBENZOYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves the reaction of 2-nitrobenzoyl chloride with 4-carbohydrazide biphenyl under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2-NITROBENZOYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride are employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated biphenyl derivatives.

Mechanism of Action

The mechanism of action of N’-(2-NITROBENZOYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its interaction with molecular targets through its nitro and carbohydrazide functional groups. The nitro group can participate in redox reactions, while the carbohydrazide group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-NITROBENZOYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is unique due to the presence of both nitro and carbohydrazide functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

2-nitro-N'-(4-phenylbenzoyl)benzohydrazide

InChI

InChI=1S/C20H15N3O4/c24-19(16-12-10-15(11-13-16)14-6-2-1-3-7-14)21-22-20(25)17-8-4-5-9-18(17)23(26)27/h1-13H,(H,21,24)(H,22,25)

InChI Key

UVZPGZRICHDKGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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